molecular formula C14H15ClN2O3 B5054461 2-(3-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide

2-(3-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B5054461
M. Wt: 294.73 g/mol
InChI Key: QEVQCQMWUNXVOA-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound that features a chlorophenoxy group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.

    Introduction of the Oxazole Ring: The next step involves the formation of the oxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Final Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the oxazole ring-containing compound under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Biological Studies: It can be used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound may have applications in the synthesis of other chemicals and materials, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. The oxazole ring and chlorophenoxy group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide: A closely related compound with a similar structure.

    2-(3-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide: Another similar compound with a butanamide group instead of a propanamide group.

Uniqueness

2-(3-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-9-7-12(17-20-9)16-13(18)14(2,3)19-11-6-4-5-10(15)8-11/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVQCQMWUNXVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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